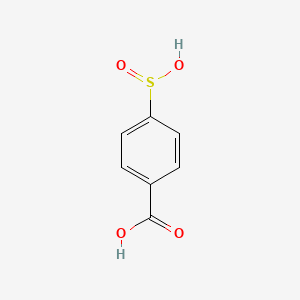

4-sulfinobenzoic acid

Description

BenchChem offers high-quality 4-sulfinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-sulfinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-sulfinobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-1-3-6(4-2-5)12(10)11/h1-4H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDSVALAUVWDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Sulfobenzoic Acid – Structure, Synthesis, and Applications

Abstract

4-Sulfobenzoic acid (CAS 636-78-2) represents a critical bifunctional building block in advanced materials science and organic synthesis.[1][2] Characterized by the coexistence of a strongly acidic sulfonic group (

Molecular Architecture & Physicochemical Profile[1][4]

The dual functionality of 4-sulfobenzoic acid creates a distinct reactivity profile compared to monofunctional benzoic acid derivatives.[1] The molecule exists as a zwitterion in certain pH ranges and forms robust hydrogen-bonded networks in the solid state.[1]

Structural Properties

-

Molecular Formula:

[1][2][3][5][6][7][8] -

Appearance: White crystalline solid (often hygroscopic)[1][3]

Acidity and pKa Values

The compound acts as a diprotic acid with two distinct dissociation steps.[1][3] The sulfonic acid group is a strong acid, fully dissociated in aqueous solution, while the carboxylic acid group retains weak acid character.[3]

| Functional Group | Approx. pKa | Nature | Electronic Effect |

| Sulfonic ( | < 0 (approx -2.[1]0) | Strong Acid | Electron-withdrawing group (EWG) stabilizes the carboxylate anion.[1][3] |

| Carboxylic ( | 4.14 | Weak Acid | Acidity is slightly enhanced compared to benzoic acid (pKa 4.[1][3]20) due to the inductive effect of the para-sulfonate group.[3] |

Solubility Profile

-

Water: Highly soluble due to the polar sulfonate group and potential for extensive hydrogen bonding.[1][3]

-

Organic Solvents: Soluble in polar protic solvents (ethanol, methanol); limited solubility in non-polar solvents (hexane, toluene).[1][3]

Synthetic Pathways & Production

The industrial and laboratory synthesis of 4-sulfobenzoic acid predominantly relies on the oxidation of p-toluenesulfonic acid (p-TSA).[1] Direct sulfonation of benzoic acid is less favored due to the deactivating nature of the carboxyl group, which directs electrophilic substitution to the meta position, not the para position.[3]

Primary Route: Oxidation of p-Toluenesulfonic Acid

This pathway utilizes the ready availability of p-TSA (a byproduct of detergent alkylbenzene production) and converts the methyl group to a carboxylic acid.[1]

Mechanism & Reagents

-

Starting Material: p-Toluenesulfonic acid (monohydrate).

-

Oxidant: Sodium Hypochlorite (NaOCl) or Nitric Acid (

).[3] -

Catalyst: No metal catalyst is strictly required for the hypochlorite route, making it "greener," though industrial processes may use transition metals (Co/Mn) for air oxidation.[1][3]

Experimental Protocol (Hypochlorite Method)

-

Dissolution: Dissolve p-toluenesulfonic acid (1 eq) in water.[1][3]

-

Oxidation: Slowly add Sodium Hypochlorite solution (excess, ~3-4 eq) while maintaining reflux temperature (100–105°C).

-

Reaction Time: Reflux for 1–2 hours.

-

Work-up:

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from Toluene to 4-Sulfobenzoic Acid via p-Toluenesulfonic Acid oxidation.[10]

Advanced Applications in Materials Science (MOFs)

One of the most significant modern applications of 4-sulfobenzoic acid is as a ligand in Metal-Organic Frameworks (MOFs) .[1] Its bifunctional nature allows it to bridge metal centers using two distinct coordination modes, leading to diverse topological networks.[1][3]

Coordination Modes

-

Carboxylate Binding: Coordinates to metal clusters (e.g., Lanthanides, Zn, Cu) in monodentate or bidentate modes.[1][3]

-

Sulfonate Binding: The sulfonate group (

) is a versatile hapticity donor, often bridging metal centers to form secondary building units (SBUs).[1][3]

Lanthanide MOFs (Ln-MOFs)

4-Sulfobenzoic acid is particularly effective in constructing Lanthanide-based MOFs (e.g., using Sm, Eu, Tb).[1][3]

-

Function: The ligand sensitizes the lanthanide ions ("Antenna Effect"), enhancing luminescence.[1][3]

-

Topology: It often forms 3D pillared-layer structures where the sulfonate and carboxylate groups link 2D metal-oxide sheets.[1]

Visualization: MOF Ligand Logic

Figure 2: Coordination logic of 4-sulfobenzoic acid in Metal-Organic Framework assembly.

Pharmaceutical & Polymer Utility

Conducting Polymers

In the synthesis of Polyaniline (PANI) , 4-sulfobenzoic acid acts as a dopant.[1][2][3]

-

Mechanism: The sulfonic acid group protonates the imine nitrogens of the polyaniline chain, converting it into the conductive emeraldine salt form.[3]

-

Benefit: Unlike inorganic acids (HCl), the organic benzoate tail improves the solubility and processability of the polymer in organic solvents.[1][3]

Pharmaceutical Intermediates

-

Salt Formation: Used to form crystalline salts of basic drug molecules (API), improving their solubility and bioavailability.[1][3]

-

Impurity Marker: It is a known process impurity (Impurity A) in the synthesis of Probenecid , a uricosuric drug.[1][3] Monitoring its level is critical for regulatory compliance (EP/USP standards).[1][3]

Safety & Handling (MSDS Summary)

Hazard Classification: Corrosive (Skin Corr.[1][3] 1B).

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[1] |

| H290 | May be corrosive to metals.[1][3] |

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[1][3]

-

Inhalation: Use in a fume hood. Dust can be irritating to the respiratory tract.[1][3]

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.[1][3]

References

-

PubChem. (2025).[1][3][11] 4-Sulfobenzoic acid | C7H6O5S | CID 69469.[1][4][11] National Library of Medicine.[1] [Link][3]

-

Google Patents. (1996).[1][3] Process for the preparation of 2-(substituted)-4-sulfobenzoic acid (US5565608A).

-

University of Tartu. (2019).[3] Aqueous pKa values of benzoic acid derivatives. J. Phys. Org. Chem. [Link][1][3]

Sources

- 1. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Sulfobenzoic acid | 636-78-2 [smolecule.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - 4-sulfobenzoic acid (C7H6O5S) [pubchemlite.lcsb.uni.lu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS 5399-63-3: Benzoic acid, 4-sulfo-, potassium salt (1:1) [cymitquimica.com]

- 9. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 11. 4-sulfobenzoic acid - Wikidata [wikidata.org]

4-carboxybenzenesulfonic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-carboxybenzenesulfonic acid, also known as 4-sulfobenzoic acid, a versatile organic compound with significant applications in various scientific fields. This document, intended for researchers, scientists, and professionals in drug development, delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its applications, and outlines essential safety information.

Core Compound Identification

Chemical Identity: 4-Carboxybenzenesulfonic Acid

Synonyms: 4-Sulfobenzoic acid, p-Carboxybenzenesulfonic acid, p-Sulfobenzoic acid[1][2]

CAS Number: 636-78-2[1]

Molecular Formula: C₇H₆O₅S[1]

Molecular Weight: 202.18 g/mol [1]

Structure:

Caption: Chemical structure of 4-Carboxybenzenesulfonic Acid.

Physicochemical Properties

4-Carboxybenzenesulfonic acid is a white to off-white crystalline solid. Its dual functional groups, a carboxylic acid and a sulfonic acid, are positioned in a para arrangement on the benzene ring, which dictates its chemical behavior and solubility.[2] The presence of the polar sulfonic acid group renders it soluble in water.[2]

| Property | Value | Source |

| CAS Number | 636-78-2 | [1] |

| Molecular Formula | C₇H₆O₅S | [1] |

| Molecular Weight | 202.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| pKa | Data not readily available in searched sources | |

| Melting Point | Data not readily available in searched sources | |

| Boiling Point | Data not readily available in searched sources |

Synthesis of 4-Carboxybenzenesulfonic Acid

The synthesis of 4-carboxybenzenesulfonic acid can be achieved through the oxidation of p-toluenesulfonic acid. This method provides a reliable route to the desired product. The following protocol is a synthesized procedure based on established chemical principles for the oxidation of an alkyl group on an aromatic ring, adapted from related synthesis procedures.[3][4]

Experimental Protocol: Oxidation of p-Toluenesulfonic Acid

Objective: To synthesize 4-carboxybenzenesulfonic acid by the oxidation of p-toluenesulfonic acid.

Materials:

-

p-Toluenesulfonic acid monohydrate

-

Sodium hypochlorite solution (commercial bleach, concentration to be noted)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

pH paper or pH meter

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

The reaction may generate heat; ensure proper cooling is available if needed.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of p-toluenesulfonic acid monohydrate in a minimal amount of distilled water.

-

Addition of Oxidant: While stirring, slowly add a 3-4 molar excess of sodium hypochlorite solution to the flask. The addition should be done cautiously to control any potential exotherm.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.[3] Maintain a gentle reflux for approximately one hour.[3] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) if desired.

-

Cooling and Filtration: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, filter the mixture to remove any solid byproducts.

-

Acidification and Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring. The desired product, 4-carboxybenzenesulfonic acid, will precipitate out of the solution as a white solid.[3] Continue adding acid until no further precipitation is observed. Check the pH to ensure it is strongly acidic.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water to remove any remaining acid and inorganic salts.

-

Drying: Dry the collected product in a desiccator or a vacuum oven at a low temperature to obtain the final 4-carboxybenzenesulfonic acid.

Caption: Workflow for the synthesis of 4-carboxybenzenesulfonic acid.

Applications in Research and Development

4-Carboxybenzenesulfonic acid's unique bifunctional nature makes it a valuable compound in several areas of research and development.

Intermediate in Organic Synthesis

It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2] The presence of both a carboxylic acid and a sulfonic acid group allows for a variety of chemical transformations.

Dopant for Conductive Polymers

Analytical Chemistry

4-Carboxybenzenesulfonic acid and its derivatives have applications in analytical chemistry, for instance, in the determination of certain metal ions.[2] Its properties also make it a candidate for use in separation techniques.

Capillary electrophoresis (CE) is a high-resolution separation technique for charged molecules. While a specific protocol for 4-carboxybenzenesulfonic acid was not found, its characteristics suggest its potential use as a background electrolyte component or as a molecule for separation and analysis by CE. In CE, the separation of analytes is influenced by their charge-to-size ratio. The dual acidic nature of 4-carboxybenzenesulfonic acid would allow for its manipulation in a pH-dependent manner to optimize separations.

Conceptual Protocol for CE Analysis:

-

Objective: To develop a CE method for the analysis of a mixture containing 4-carboxybenzenesulfonic acid.

-

Instrumentation: A standard capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate buffer, at a pH that ensures the analyte is in a charged state. The pH can be adjusted to control the electroosmotic flow and the charge of the analyte. For instance, a basic pH would deprotonate both the carboxylic and sulfonic acid groups, leading to a higher negative charge.

-

Sample Injection: Hydrodynamic or electrokinetic injection of the sample solution.

-

Separation Voltage: Application of a high voltage across the capillary.

-

Detection: Monitoring the absorbance at a suitable wavelength (e.g., in the UV region where the benzene ring absorbs).

Caption: Conceptual workflow for Capillary Electrophoresis analysis.

Mechanistic Insights

The reactivity and utility of 4-carboxybenzenesulfonic acid are rooted in the distinct properties of its two functional groups.

-

Acidity and Catalysis: The sulfonic acid group is a strong acid, making the compound a potential acid catalyst in organic reactions. The acidity can be leveraged in reactions such as esterifications and hydrolyses. The carboxylic acid group is a weaker acid, and the differential acidity can be exploited in selective reactions. The catalytic activity of sulfonic acid groups is well-established, where they act as proton donors to activate substrates.

-

Intermolecular Interactions: The presence of both carboxyl and sulfonyl groups allows for a variety of intermolecular interactions, including hydrogen bonding. These interactions are crucial in its role as a potential dopant and in its behavior in condensed phases.

Safety and Handling

4-Carboxybenzenesulfonic acid is a corrosive substance and requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.

-

Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate protective clothing, including gloves and eye protection.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

4-Carboxybenzenesulfonic acid is a valuable and versatile chemical compound with a range of applications in synthesis, materials science, and analytical chemistry. Its unique structure, combining both a strong sulfonic acid and a weaker carboxylic acid functionality, provides a platform for diverse chemical manipulations and applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, intended to support researchers and professionals in their scientific endeavors.

References

- Process for the preparation of 2-(substituted)-4-sulfobenzoic acid.

- Process of oxidation.

-

4-Sulfobenzoic acid. PubChem. (URL: [Link])

-

p-Toluenesulfonic acid. PubChem. (URL: [Link])

-

Preparation of p-toluenesulfonic acid. PHYWE. (URL: [Link])

- Process for the preparation of 4-nitro-2-sulphobenzoic acid.

-

Sulfur-containing compounds as electrolyte additives for lithium-ion batteries. Wiley Online Library. (URL: [Link])

-

Oxidation of p-toluenesulfonic acid fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability. PubMed. (URL: [Link])

-

p-Toluenesulfonic acid. Wikipedia. (URL: [Link])

-

4-sulfobenzoic acid (C7H6O5S). PubChemLite. (URL: [Link])

-

4-Aminobenzoic acid as an electrolyte additive for enhancing the electrochemical properties of the sulfurized polyacrylonitrile cathode in ether electrolyte. ResearchGate. (URL: [Link])

-

Effect of organic solvents on the separation of benzoic acids by capillary electrophoresis. SciSpace. (URL: [Link])

-

Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Royal Society of Chemistry. (URL: [Link])

-

the role of sulfonated activated carbons as catalysts for the hydrolysis of cellobiose. SciELO. (URL: [Link])

-

Use of capillary electrophoresis as a method development tool for classical gel electrophoresis. DORAS. (URL: [Link])

-

Capillary electrophoresis as a tool for the characterization of pentosan nanoparticles. ResearchGate. (URL: [Link])

-

Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. SpringerLink. (URL: [Link])

-

Mechanistic insights into the role of acidity to activity and anti-poisoning over Nb based catalysts for CVOCs combustion. ResearchGate. (URL: [Link])

-

Capillary electrophoretic analysis of isolated sulfated polysaccharides to characterize pharmaceutical products. PMC. (URL: [Link])

Sources

- 1. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 4. US2860162A - Process of oxidation - Google Patents [patents.google.com]

Comprehensive Physicochemical Profiling of 4-Sulfobenzoic Acid: Solubility, pKa, and Mechanistic Insights

Executive Summary

4-Sulfobenzoic acid (CAS 636-78-2) is a bifunctional aromatic compound widely utilized as a chemical intermediate, a dopant in conducting polymers, and a critical building block in pharmaceutical synthesis. This technical guide provides an in-depth analysis of its physicochemical properties—specifically its acid dissociation constants (pKa) and aqueous solubility. By examining the electronic effects of its dual functional groups, we establish the thermodynamic causality behind its behavior. Furthermore, we outline self-validating experimental protocols for determining these parameters, ensuring high-fidelity data generation for downstream applications.

Structural Chemistry and Electronic Effects

4-Sulfobenzoic acid (

The sulfonic acid group is a strongly electron-withdrawing group via both inductive (-I) and resonance (-R) effects. Positioned para to the carboxylic acid, it significantly withdraws electron density from the carboxylate anion formed upon deprotonation. This delocalization of the negative charge stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Acid Dissociation Constants (pKa)

The ionization of 4-sulfobenzoic acid occurs in two distinct thermodynamic steps, reflecting the disparate acidities of its functional groups[3, 5]:

-

pKa1 (Sulfonic Acid Group): The

group is highly acidic. Its dissociation is essentially complete in aqueous solutions, with a pKa1 typically predicted to be < 0 (often cited around -1.5). Consequently, in standard aqueous environments, 4-sulfobenzoic acid exists predominantly as a monoanion even at very low pH levels. -

pKa2 (Carboxylic Acid Group): The secondary deprotonation involves the -COOH group. The experimentally determined pKa2 is 3.72 at 25°C [3, 5]. For comparison, the pKa of unsubstituted benzoic acid is 4.20. The

pKa of ~0.48 units is a direct consequence of the stabilizing electron-withdrawing effect of the para-sulfonate group on the carboxylate anion.

Two-step thermodynamic dissociation pathway of 4-sulfobenzoic acid in aqueous media.

Solubility and Solvation Thermodynamics

The aqueous solubility of 4-sulfobenzoic acid is exceptionally high, driven by the highly polar and easily ionizable sulfonic acid group [1, 4]. Upon introduction to water, the immediate dissociation of the

Because of its high solubility and strong acidity, 4-sulfobenzoic acid is frequently isolated and utilized as a salt (e.g., monopotassium 4-sulfobenzoate or monosodium 4-sulfobenzoate) [4]. These salts maintain excellent aqueous solubility while offering improved handling characteristics, such as reduced hygroscopicity and lower corrosivity compared to the free acid.

Table 1: Summary of Physicochemical Properties

| Property | Value | Reference / Condition |

| Molecular Weight | 202.18 g/mol | [1, 2] |

| Physical State | White to off-white crystalline solid | Room Temperature[1] |

| pKa1 (-SO3H) | < 0 (Predicted ~ -1.5) | 25°C, Aqueous [2] |

| pKa2 (-COOH) | 3.72 | 25°C, Aqueous [3, 5] |

| Aqueous Solubility | Highly Soluble (>300 g/L) | 25°C, pH > 1 [1, 4] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of pKa and solubility must rely on orthogonal, self-validating workflows. Below are the optimized protocols for characterizing 4-sulfobenzoic acid.

Protocol A: Potentiometric Titration for pKa2 Determination

Causality: Due to the strong acidity of the sulfonic group (pKa1 < 0), standard aqueous titration will only capture the pKa2. To accurately determine pKa2, a precise ionic strength environment must be maintained to calculate thermodynamic activity coefficients [5].

-

Preparation: Prepare a 0.01 M solution of 4-sulfobenzoic acid in a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength mimicking physiological conditions).

-

Calibration: Calibrate the glass electrode pH meter using standard NIST buffers (pH 1.68, 4.01, and 7.00) at exactly 25.0 ± 0.1°C.

-

Titration: Titrate the solution using standardized 0.1 M KOH (CO2-free). Add titrant in 0.05 mL increments, allowing the potential (mV) reading to stabilize (drift < 0.1 mV/min) before the next addition.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa2 is calculated at the half-equivalence point using the Henderson-Hasselbalch equation, corrected for the activity coefficients of the 0.15 M KCl matrix.

Protocol B: Shake-Flask Isothermal Solubility Determination

Causality: The shake-flask method remains the gold standard for thermodynamic solubility. For highly soluble ionizable compounds like 4-sulfobenzoic acid, controlling the pH of the final saturated solution is critical, as solubility increases exponentially above pKa2.

-

Saturation: Add an excess of 4-sulfobenzoic acid solid to 10 mL of buffered aqueous medium (e.g., pH 2.0 to suppress carboxylate ionization, or pH 5.0 for total solubility) in a sealed glass vial.

-

Equilibration: Agitate the vials in an isothermal water bath at 25.0 ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

-

Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (detection at 230 nm) against a validated calibration curve.

-

Validation: Measure the final pH of the saturated solution. If the pH has shifted by >0.05 units from the initial buffer, record the solubility at the final pH, as the solute's self-buffering capacity altered the microenvironment.

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69469, 4-Sulfobenzoic acid." Source: PubChem.[Link]

-

ChemBK. "4-sulfobenzoic acid - Physico-chemical Properties." Source: ChemBK.[Link]

-

V.N. Karazin Kharkiv National University. "Electrolytes, Electromotive Force, and Chemical Equilibrium." Source: Karazin University.[Link]

Spectroscopic Characterization of 4-Sulfobenzoic Acid: A Technical Guide

Topic: Spectroscopic Data (NMR, IR, UV-Vis) of 4-Sulfobenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Sulfobenzoic acid (p-sulfobenzoic acid) is a bifunctional aromatic compound critical to the synthesis of Metal-Organic Frameworks (MOFs), proton-conducting membranes, and pharmaceutical salts. Its dual functionality—comprising a strong sulfonic acid group (

This guide provides a rigorous analysis of the spectroscopic signatures of 4-sulfobenzoic acid. Unlike standard data sheets, this document focuses on the causality behind the spectral features, enabling researchers to validate compound purity and structural integrity during synthesis or formulation.

Molecular Structure & Symmetry Analysis

Before interpreting spectra, one must understand the magnetic and vibrational environment of the molecule.

-

Symmetry: The molecule possesses idealized

symmetry (ignoring the specific rotation of the OH groups). This symmetry renders the protons and carbons at the 2,6-positions equivalent, and those at the 3,5-positions equivalent. -

Electronic Environment: Both the carboxylic acid (-COOH) and sulfonic acid (-SO

H) groups are electron-withdrawing groups (EWG) via induction and resonance. This results in significant deshielding of the aromatic ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

H NMR Characterization

The proton NMR spectrum of 4-sulfobenzoic acid is defined by a classic AA'BB' splitting pattern, characteristic of para-disubstituted benzenes with different substituents.

Solvent Choice:

-

DMSO-d

: Preferred for observing acidic protons (if dry) and preventing exchange. -

D

O: Common for salts; however, acidic protons will exchange and disappear (

Spectral Data (in DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Highly deshielded due to electronegativity of oxygen and H-bonding. Often invisible if trace water is present. |

| 7.93 | Doublet ( | 2H | Ar-H (ortho to COOH) | Deshielded by the magnetic anisotropy of the carbonyl group (C=O). |

| 7.75 | Doublet ( | 2H | Ar-H (ortho to SO | Less deshielded than the ortho-COOH protons, as the sulfonyl group's anisotropy is different. |

| ~4.0 - 5.0 | Broad | 1H | -SO | Extremely labile; typically exchanges with water in the solvent, merging with the H |

Technical Note on Coupling: While often described as "doublets," the AA'BB' system is magnetically non-equivalent. At lower fields (e.g., 60 MHz), this appears as a complex multiplet. At 300+ MHz, it simplifies to a pseudo-doublet appearance, but "roofing" effects (intensity leaning toward the other signal) are common.

C NMR Characterization

Due to symmetry, the 7 carbon atoms yield only 5 distinct signals .

Spectral Data (in DMSO-d

| Chemical Shift ( | Carbon Type | Assignment |

| 167.5 | Quaternary (C=O) | Carboxyl Carbon |

| 151.2 | Quaternary (Ar-C) | Ipso to -SO |

| 132.5 | Quaternary (Ar-C) | Ipso to -COOH |

| 129.5 | Methine (Ar-CH) | Ortho to -COOH |

| 126.0 | Methine (Ar-CH) | Ortho to -SO |

Logic Flow for NMR Assignment

The following diagram illustrates the decision process for assigning the aromatic region, ensuring self-validation of the structure.

Figure 1: Decision logic for assigning aromatic protons in para-substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary tool for confirming the presence of the sulfonic acid group, which is often difficult to pinpoint in proton NMR due to exchange.

Sample Preparation: Solid-state analysis (KBr pellet or ATR) is recommended to observe the hydrogen-bonded network.

| Wavenumber (cm | Vibration Mode | Intensity | Structural Significance |

| 3300 - 2500 | O-H Stretch | Broad, Strong | Overlap of carboxylic and sulfonic acid O-H stretches. The "fermi resonance" often creates a jagged appearance. |

| 1710 - 1680 | C=O Stretch | Strong, Sharp | Diagnostic for the carboxylic acid dimer. Shifts to ~1600 cm |

| 1230 - 1150 | S=O Asym. Stretch | Strong | Characteristic of the sulfonate/sulfonic acid group. |

| 1080 - 1010 | S=O Sym. Stretch | Medium/Strong | Confirms the presence of the -SO |

| 850 - 800 | C-H Out-of-Plane | Strong | Para-substitution pattern (two adjacent hydrogens). |

Key Differentiator: To distinguish 4-sulfobenzoic acid from benzoic acid, look for the S=O stretching bands in the 1000–1250 cm

UV-Vis Spectroscopy

The UV-Vis spectrum reflects the

Solvent: Methanol or Water (pH dependent).

-

Primary Band (

): 235 - 240 nm-

Origin:

transition (E2 band). The conjugation of the benzene ring with the carbonyl group dominates this transition.

-

-

Secondary Band: 270 - 280 nm

-

Origin:

transition (B band). This is the "benzenoid" band, often showing fine structure in non-polar solvents, but smoothed out in polar solvents like water.

-

pH Sensitivity:

-

Acidic pH: The molecule exists as the free acid.

is slightly red-shifted due to full conjugation. -

Basic pH: Deprotonation to the dianion (sulfonate and carboxylate) causes a hypsochromic shift (blue shift) of the primary band due to the loss of the resonance contribution from the carbonyl oxygen's proton.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

-

Dryness Check: Ensure the 4-sulfobenzoic acid sample is dried in a desiccator. Hygroscopic water will broaden acidic peaks.

-

Solvent: Use DMSO-d

(99.8% D) for structural characterization. Use D -

Concentration: Dissolve ~10-15 mg in 0.6 mL solvent.

-

Validation: If the doublet at 7.93 ppm integrates to < 2.0 relative to the doublet at 7.75 ppm, check for T1 relaxation issues (increase relaxation delay, d1) or impurities.

Protocol B: Differentiation from Benzoic Acid (Rapid IR Test)

-

Prepare a KBr pellet of the unknown sample.

-

Acquire spectrum (4000 - 400 cm

). -

Checkpoint: Check the region 1150-1250 cm

.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2877. Link

-

ChemicalBook. 4-Sulfobenzoic acid monopotassium salt NMR and IR Spectra.Link

-

PubChem. 4-Sulfobenzoic acid (Compound Summary). National Library of Medicine. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for AA'BB' systems and substituent effects).

-

Doc Brown's Chemistry. Interpretation of the IR spectrum of Benzoic Acid (Comparative Data).Link

Sources

- 1. 4-SULFOBENZOIC ACID MONOPOTASSIUM SALT(5399-63-3) 13C NMR spectrum [chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. modgraph.co.uk [modgraph.co.uk]

Commercial Availability & Technical Procurement Guide: 4-Sulfobenzoic Acid

Topic: Commercial Availability and Suppliers of 4-Sulfobenzoic Acid Content Type: Technical Procurement Guide & Whitepaper Audience: Researchers, Process Chemists, and Sourcing Specialists in Pharmaceutical Development.

Executive Summary

4-Sulfobenzoic acid (CAS 636-78-2), also known as p-sulfobenzoic acid, is a critical bifunctional building block utilized in the synthesis of Metal-Organic Frameworks (MOFs), conducting polymers, and pharmaceutical salts.[1][2][3] Unlike its ortho-isomer (derived from saccharin hydrolysis), the para-isomer is primarily sourced through the oxidation of p-toluenesulfonic acid.

While available from major global catalogs for R&D, "Pharma Grade" (GMP) material often requires custom synthesis campaigns due to the compound's niche status as a non-commodity intermediate. This guide outlines the supply landscape, technical specifications for procurement, and the "make vs. buy" decision matrix based on impurity profiles.

Technical Profile & Critical Properties

For drug development professionals, understanding the physicochemical profile is essential for handling and specification setting.

| Property | Specification | Relevance to Protocol |

| CAS Number | 636-78-2 (Free Acid) | Primary identifier for procurement. |

| Molecular Weight | 202.18 g/mol | Calculation of stoichiometry for MOF/Salt formation. |

| Acidity (pKa) | pKa₁ ~ -2 (Sulfonic)pKa₂ ~ 4.2 (Carboxylic) | Strong acid behavior; requires corrosion-resistant equipment (Hastelloy/Glass-lined). |

| Solubility | High in Water, EthanolLow in Non-polar solvents | Difficult to extract from aqueous waste streams; necessitates crystallization or ion exchange. |

| Hygroscopicity | High | Material often cakes; "Free Flowing" specifications are rare. Store in desiccators. |

| Common Impurities | p-Toluenesulfonic acid (starting material)o-Sulfobenzoic acid (isomer) | p-TSA contamination can inhibit MOF crystal growth. |

Supply Chain Landscape

The supply chain is bifurcated into Catalog Suppliers (Gram-scale) and Custom Manufacturers (Kg-scale).

Tier 1: Global Catalog Suppliers (R&D Scale)

These suppliers stock high-purity (97-99%) material suitable for initial screening and bench-scale synthesis.

-

Sigma-Aldrich (Merck): Offers 95-99% purity. High reliability but higher cost per gram.

-

TCI Chemicals: Strong stock of the potassium salt (CAS 5399-63-3) and free acid.

-

Alfa Aesar (Thermo Fisher): Good source for intermediate quantities (25g - 100g).

-

AK Scientific (AKSci): often provides competitive pricing for US-based researchers with rapid lead times.

Tier 2: Bulk & Custom Synthesis (Pilot/Production)

For quantities >1 kg, catalog prices become prohibitive. Procurement must shift to contract manufacturers (CMOs), primarily in China and India, who utilize the p-toluenesulfonic acid oxidation route.

-

Key Sourcing Hubs: Shanghai, Mumbai.

-

Lead Time: Typically 4-8 weeks for custom batches.

-

Risk: Batch-to-batch variability in color (white vs. off-white) and residual inorganic salts (sulfates).

Synthesis & Impurity Logic (The "Make vs. Buy" Decision)

Understanding the synthesis allows you to predict impurities in commercial batches.

Scientific Insight: Direct sulfonation of benzoic acid yields primarily 3-sulfobenzoic acid (meta-substitution) due to the deactivating nature of the carboxyl group. Therefore, commercial 4-sulfobenzoic acid is almost exclusively produced via the oxidation of p-toluenesulfonic acid .

Synthesis Workflow Diagram

The following diagram illustrates the industrial route and potential impurity introduction points.

Figure 1: Industrial synthesis pathway highlighting the origin of the critical p-TSA impurity.

Impurity Management Protocol

If sourcing commercial material for sensitive applications (e.g., clinical salt screens), perform the following quality check:

-

HPLC/UPLC: Run a gradient method. p-Toluenesulfonic acid is less polar and will elute after 4-sulfobenzoic acid on a C18 column.

-

1H NMR: Look for the methyl singlet of p-TSA at ~2.3 ppm (DMSO-d6). Pure 4-sulfobenzoic acid should show no aliphatic protons.

Applications in Drug Development & Materials[4][5]

Metal-Organic Frameworks (MOFs)

4-Sulfobenzoic acid is a "privileged linker" for Zinc and Lanthanide MOFs. The sulfonate group coordinates strongly with metal clusters, while the carboxylate allows for breathing behaviors in the framework.

-

Protocol Tip: Use the Monopotassium Salt (CAS 5399-63-3) rather than the free acid for MOF synthesis. The salt provides better solubility control and pH buffering during the solvothermal process.

Pharmaceutical Salt Formation

Used as a counter-ion to increase the aqueous solubility of basic API (Active Pharmaceutical Ingredient) candidates.

-

Advantage: The sulfonate group is fully ionized at physiological pH, ensuring high solubility.

-

Disadvantage: High hygroscopicity of the resulting API salt can complicate tablet formulation.

Workflow: Salt Selection Strategy

Figure 2: Decision logic for utilizing 4-sulfobenzoic acid in API salt selection.

References

-

Sigma-Aldrich (Merck). 4-Sulfobenzoic acid Product Specification & Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69469, 4-Sulfobenzoic acid. Retrieved from

-

Google Patents. Process for the preparation of 2-(substituted)-4-sulfobenzoic acid (US5565608A). Retrieved from

-

Royal Society of Chemistry. Metal–organic frameworks in drug delivery: engineering versatile platforms. RSC Advances, 2024.[4] Retrieved from

-

AK Scientific. 4-Sulfobenzoic acid Product Catalog & Pricing. Retrieved from

Sources

- 1. Buy 4-Sulfobenzoic acid | 636-78-2 [smolecule.com]

- 2. 4-Sulfobenzoic acid | 636-78-2 [sigmaaldrich.com]

- 3. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of Polymer Clay Nanocomposites with 4-Sulfobenzoic Acid

Executive Summary & Scientific Rationale

This guide details the preparation of polymer nanocomposites utilizing 4-Sulfobenzoic Acid (4-SBA) as a functional modifier. Unlike standard alkyl-ammonium surfactants used for cationic clays (like Montmorillonite), 4-SBA is an anionic organic species (

-

The Anionic Clay Pathway (Primary): Direct intercalation into Layered Double Hydroxides (LDHs) via anion exchange. Here, 4-SBA serves as a bifunctional pillar, anchoring via the sulfonate group while presenting a reactive carboxyl tail for drug conjugation or polymer grafting.

-

The Conducting Polymer Pathway (Secondary): Use as a dopant-surfactant in Polyaniline (PANI)/Montmorillonite (MMT) systems. 4-SBA dopes the polymer backbone while compatibilizing it with the clay matrix.

Key Application: These protocols are optimized for Drug Delivery Systems (DDS) —where 4-SBA acts as a pH-responsive linker—and functional coatings.

Materials & Equipment

Chemical Reagents

| Reagent | Grade/Purity | Role |

| 4-Sulfobenzoic Acid (4-SBA) | >99% (HPLC) | Intercalant / Modifier / Dopant |

| Magnesium Nitrate Hexahydrate | ACS Reagent | LDH Host Precursor ( |

| Aluminum Nitrate Nonahydrate | ACS Reagent | LDH Host Precursor ( |

| Sodium Hydroxide (NaOH) | 1.0 M Standard | pH Control Agent |

| Aniline Monomer | Distilled | Polymer Precursor (Pathway 2) |

| Montmorillonite (Na-MMT) | CEC ~90 meq/100g | Cationic Clay Host (Pathway 2) |

| Deionized Water (DI) | 18.2 MΩ[1]·cm | Solvent (Degassed) |

Critical Equipment

-

Inert Atmosphere Glovebox/Line: Required for preventing carbonate contamination during LDH synthesis.

-

High-Shear Homogenizer: For clay dispersion (10,000+ rpm).

-

X-Ray Diffractometer (XRD): Essential for validating intercalation (

-spacing expansion). -

FTIR Spectrometer (ATR): For confirming chemical bonding of sulfonate/carboxyl groups.

Protocol 1: 4-SBA Intercalated Layered Double Hydroxides (LDH)

Best for: Drug Delivery Vehicles, Hydrogels, and Anionic Reservoirs.

Mechanism of Action

LDHs consist of positively charged brucite-like layers

Workflow Diagram

Caption: Co-precipitation workflow for intercalating 4-SBA into MgAl-LDH matrices under inert conditions.

Step-by-Step Methodology (Co-Precipitation)

-

Precursor Preparation:

-

Dissolve

and -

Critical Step: Dissolve 4-SBA in a separate alkaline solution (NaOH) to deprotonate the sulfonate group. The molar ratio of 4-SBA to

should be 1.2:1 to ensure excess anion availability.

-

-

Inert Mixing:

-

Place the 4-SBA solution in a reactor under continuous Nitrogen (

) flow. Carbon dioxide (

-

-

Titration & pH Control:

-

Slowly add the Mg/Al nitrate solution to the 4-SBA solution.[2]

-

Simultaneously, add 1.0 M NaOH dropwise to maintain a constant pH of 10.0 ± 0.2 .

-

Why? pH < 9 leads to incomplete hydroxide formation; pH > 11 dissolves Aluminum.

-

-

Aging (Ostwald Ripening):

-

Stir the slurry at 65°C for 18–24 hours. This promotes crystal growth and uniform stacking of the LDH layers.

-

-

Purification:

-

Centrifuge the slurry (5000 rpm, 10 min). Wash the pellet 3x with degassed DI water and 1x with Ethanol to remove unreacted ions and facilitate drying.

-

-

Drying:

-

Dry in a vacuum oven at 40°C. Note: High temperatures (>100°C) may cause condensation of the pendant carboxyl groups.

-

Protocol 2: In-Situ Polymerization of PANI/MMT with 4-SBA

Best for: Conductive Coatings, Corrosion Protection, and Biosensors.

Mechanism of Action

In this system, 4-SBA acts as a dopant and a surfactant . The sulfonic acid group protonates the aniline monomer (forming the conductive emeraldine salt), while the hydrophobic benzene ring helps disperse the polymer within the clay galleries.

Workflow Diagram

Caption: In-situ polymerization pathway for PANI-MMT nanocomposites using 4-SBA as the dopant acid.

Step-by-Step Methodology

-

Clay Swelling:

-

Disperse 1.0 g of Na-MMT in 100 mL DI water. Sonicate for 30 minutes to delaminate the clay tactoids.

-

-

Dopant-Monomer Complexation:

-

Add 4-SBA to the clay suspension. Stir for 1 hour.

-

Add distilled Aniline monomer (Molar ratio Aniline:4-SBA = 1:1).

-

Insight: The 4-SBA forms an anilinium salt. The organic salt is more hydrophobic than pure aniline, encouraging migration into the clay galleries.

-

-

Polymerization:

-

Cool the mixture to 0–5°C (Ice bath).

-

Add Ammonium Persulfate (APS) solution dropwise (Molar ratio APS:Aniline = 1:1.25).

-

Stir for 6–12 hours. The solution will turn dark green (Emeraldine Salt form).

-

-

Isolation:

-

Filter the precipitate and wash with water/acetone to remove oligomers.

-

Dry at 60°C.

-

Characterization & Validation Standards

To validate the successful preparation of the nanocomposite, compare your results against these standard benchmarks:

| Technique | Parameter | Expected Result (4-SBA Modified) | Interpretation |

| XRD | Basal Spacing ( | Increase from ~0.76 nm (LDH) to >1.8 nm | Confirms intercalation of the bulky benzene-sulfonate group. |

| FTIR | S=O Stretch | Bands at 1030–1010 cm⁻¹ | Presence of sulfonate group. |

| FTIR | C=O Stretch | Band at ~1690–1700 cm⁻¹ | Confirms presence of the carboxyl group (protonated form). |

| TGA | Decomposition | Mass loss step at 300–400°C | Thermal degradation of the organic 4-SBA moiety (higher stability than pure 4-SBA due to shielding). |

Troubleshooting Guide

-

Issue: No shift in XRD d-spacing.

-

Cause: Carbonate contamination (LDH preference for

is extremely high). -

Fix: Use vigorously boiled/degassed water and maintain strict

atmosphere.

-

-

Issue: Low conductivity (PANI system).

-

Cause: Over-oxidation or pH too high.

-

Fix: Ensure temperature is kept <5°C during polymerization; ensure 4-SBA is in molar excess to maintain acidic doping.

-

References

-

Intercalation of Organic Anions into Layered Double Hydroxides

- Source: Journal of the Chemical Society, Chemical Communic

- Relevance: Foundational protocol for intercalating sulfonate-bearing aromatics (like p-toluenesulfonic acid) into LDH, directly applicable to 4-SBA.

-

[3]

-

Layered Double Hydroxides as an Intercal

- Source: International Journal of Molecular Sciences (NIH/PMC)

- Relevance: Details the co-precipitation and ion-exchange methodologies for modifying LDHs with organic surfactants.

-

Polyaniline/Clay Nanocomposites: Synthesis and Characteriz

- Source: International Journal of Trend in Scientific Research and Development

- Relevance: Provides the specific protocol for in-situ polymerization of aniline in the presence of clay and sulfonic acid dopants.

-

Preparation and Characterization of Mg-Al Layered Double Hydroxides Intercalated with 2-Naphthalene Sulphon

- Source: Elsevier / Tohoku University Research

- Relevance: Validates the mechanism of aromatic sulfonate intercalation into LDH galleries, serving as the closest structural analogue to 4-SBA.

-

Layered Double Hydroxide-Based Nanocarriers for Drug Delivery

- Source: Pharmaceutics (NIH/PMC)

- Relevance: Establishes the application context for using modified LDHs in drug development.

Sources

Application Note: 4-Sulfobenzoic Acid (4-SBA) in MOF Architectures

Topic: 4-Sulfobenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs) Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Performance Linkers for Proton Conductivity and Therapeutic Cargo Delivery

Executive Summary

4-Sulfobenzoic acid (4-SBA) represents a distinct class of "heterofunctional" linkers in Metal-Organic Framework (MOF) synthesis. Unlike symmetric dicarboxylates (e.g., terephthalic acid), 4-SBA possesses two chemically distinct binding groups: a hard carboxylate (

These dangling sulfonate residues are critical for two high-value applications:

-

Proton Conductivity: They serve as Brønsted acid sites, facilitating proton hopping via the Grotthuss mechanism in humidified environments.

-

Drug Delivery: They provide hydrophilic, anionic docking sites for cationic therapeutic agents (e.g., Doxorubicin), enhancing loading efficiency through electrostatic interactions.

Chemical Mechanism & Coordination Logic

The Bifunctional Advantage

The efficacy of 4-SBA lies in its ability to bridge the "Hard-Soft Acid-Base" (HSAB) divide.

-

Carboxylate (

): Forms strong, directional bonds with high-oxidation state metals (Ln -

Sulfonate (

): A weaker base that often bridges metal centers to form layers or remains free-standing within the pore. In Lanthanide (Ln) MOFs, the sulfonate oxygen atoms can displace water molecules, increasing thermal stability.

Visualization of Coordination Modes

The following diagram illustrates the primary coordination modes of 4-SBA in Lanthanide-based MOFs (e.g.,

Figure 1: Coordination logic of 4-SBA. The carboxylate group typically anchors the metal node, while the sulfonate group offers tunable connectivity (structural pillaring vs. functional dangling sites).

Experimental Protocols

Protocol A: Solvothermal Synthesis of Lanthanide-4SBA MOFs

Target Structure:

Reagents:

-

Lanthanide Nitrate Hexahydrate (

) -

4-Sulfobenzoic Acid Monopotassium Salt (4-KC

H -

Deionized Water (18.2 MΩ·cm)

-

Ethanol (Washing solvent)

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 1.0 mmol of

in 10 mL of deionized water. -

Dissolve 2.0 mmol of 4-Sulfobenzoic acid salt in 10 mL of deionized water.

-

Expert Note: A 1:2 Metal-to-Ligand ratio is crucial to satisfy the coordination sphere of large Ln

ions (typically CN=8 or 9).

-

-

Mixing & pH Adjustment:

-

Add the ligand solution dropwise to the metal solution under vigorous stirring.

-

Adjust pH to 5.0–6.0 using dilute KOH. Warning: pH > 7 may cause rapid precipitation of lanthanide hydroxides, yielding amorphous impurities.

-

-

Solvothermal Reaction:

-

Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 160°C for 72 hours .

-

Cool naturally to room temperature (approx. 5°C/hour) to promote large single-crystal growth.

-

-

Isolation & Activation:

-

Filter the resulting block-shaped crystals.

-

Wash 3x with water and 3x with ethanol to remove unreacted ligand.

-

Activation: Dry at 80°C under vacuum for 12 hours. Critical: Do not exceed 150°C initially, as the coordinated water molecules contribute to the structural integrity of the 1D chains.

-

Protocol B: Drug Loading (Doxorubicin) via Cation Exchange

Application: Targeted delivery of cationic drugs using the anionic sulfonate pockets of the MOF. Target Drug: Doxorubicin (DOX), a chemotherapeutic agent (cationic at physiological pH).

Methodology:

-

MOF Activation:

-

Degas 50 mg of synthesized Ln-4SBA MOF at 100°C for 6 hours to clear pore solvent.

-

-

Drug Solution Preparation:

-

Prepare a 1.0 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

-

-

Encapsulation (Soaking):

-

Quantification:

-

Centrifuge the suspension.[3] Measure the UV-Vis absorbance of the supernatant at 480 nm.

-

Calculate Loading Capacity (LC%) using the formula:

-

Characterization & Data Interpretation

Expected X-Ray Diffraction (PXRD) Signature

When analyzing the synthesized MOF, look for the following characteristics to validate phase purity:

-

Low Angle Peaks (

): Indicative of large d-spacing and open porosity. -

Sharpness: High crystallinity is required for proton conductivity pathways. Broad peaks suggest amorphous phases due to rapid precipitation (check pH).

Proton Conductivity Performance

Sulfonate-functionalized MOFs are evaluated by Impedance Spectroscopy.

| Parameter | Typical Value | Condition | Mechanistic Insight |

| Conductivity ( | 95% RH, 80°C | Water molecules bridge sulfonate groups, forming H-bond networks.[2] | |

| Activation Energy ( | 0.1 – 0.4 eV | Humidified | Low |

| Water Stability | High | pH 4-9 | Sulfonate-Ln bonds are kinetically labile but thermodynamically stable in clusters. |

Luminescence Sensing (Eu/Tb variants)

-

Excitation: 250–300 nm (Ligand-to-Metal Charge Transfer).

-

Emission:

-

Eu-4SBA: Sharp red emission at 613 nm (

). -

Tb-4SBA: Sharp green emission at 545 nm (

).

-

-

Application: Quenching response to trace water in organic solvents or detection of nitro-explosives.

Application Workflow: Proton Exchange Membranes

The following diagram details the fabrication of a Mixed Matrix Membrane (MMM) using 4-SBA MOFs for fuel cell applications.

Figure 2: Workflow for integrating 4-SBA MOFs into proton-conductive membranes. The sulfonate groups act as intrinsic proton sources.[1]

References

-

Lanthanide-4SBA Frameworks: Syntheses, Crystal Structures and Properties of Metal-organic Frameworks with 4-Sulfobenzoic acid. Airiti Library.

-

Proton Conductivity in Sulfonate MOFs: Comparative Analysis of Proton Conductivity in Zn-Based MOFs Featuring Sulfate and Sulfonate Functional Groups. Inorganic Chemistry (ACS).[4]

-

Drug Delivery Potential: Metal-organic frameworks for Drug Delivery: A Design Perspective. National Institutes of Health (PMC).

-

Coordination Chemistry: The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination. Dalton Transactions.

-

General MOF Synthesis: Protocol for Synthesis and Preparation of Metal-Organic Framework Nanoparticles. protocols.io.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Syntheses, Crystal Structures and Properties of Metal-organic Frameworks with 2-Sulfoterephthalate, 4-Sulfobenzoic acid, and 3,3’,3’’-s-Triazine-1,3,5-triyltri-m-aminobenzoate = Syntheses, Crystal Structures and Properties of Metal-organic Frameworks with 2-Sulfoterephthalate, 4-Sulfobenzoic acid, and 3,3’,3’’-s-Triazine-1,3,5-triyltri-m-aminobenzoate|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 3. brieflands.com [brieflands.com]

- 4. Comparative Analysis of Proton Conductivity in Two Zn-Based MOFs Featuring Sulfate and Sulfonate Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for using 4-sulfobenzoic acid in dye synthesis

Application Note: High-Performance Dye & Sensor Synthesis using 4-Sulfobenzoic Acid

Abstract

This application note details the strategic use of 4-sulfobenzoic acid (p-SBA) (CAS: 636-78-2) as a bifunctional building block in the synthesis of advanced photonic materials. Unlike standard dye intermediates, p-SBA offers a dual-modality: the carboxylic acid moiety facilitates covalent attachment to chromophores (via amidation or esterification), while the para-sulfonic acid group confers critical water solubility and supramolecular interaction sites. This guide provides two validated protocols: (1) The covalent functionalization of hydrophobic chromophores to create water-soluble "Acid Dyes," and (2) The solvothermal synthesis of Luminescent Metal-Organic Frameworks (L-MOFs) for sensing applications.

Chemical Profile & Handling

| Property | Specification | Application Relevance |

| IUPAC Name | 4-Sulfobenzoic acid | Precursor for acid dyes and MOF linkers. |

| CAS | 636-78-2 | Verification standard. |

| Structure | HOOC-C₆H₄-SO₃H | Bifunctional: COOH (Reactive) / SO₃H (Solubilizing). |

| pKa | ~1.5 (SO₃H), ~4.2 (COOH) | Allows selective activation of COOH without protecting SO₃H. |

| Solubility | Water, Ethanol, DMF | Ideal for aqueous/organic hybrid synthesis. |

Safety Directive: p-SBA is a strong organic acid. It causes severe skin burns and eye damage (GHS05). Handle in a fume hood with acid-resistant gloves (Nitrile/Neoprene) and eye protection.

Mechanism of Action

The utility of 4-sulfobenzoic acid lies in its orthogonal reactivity . In dye synthesis, it acts as a "Polarity Modulator." By attaching the benzoyl segment to a hydrophobic dye backbone (e.g., an azo or anthraquinone derivative), the pendant sulfonate group forces the molecule into the aqueous phase, transforming a "Disperse Dye" into an "Acid Dye" suitable for protein fibers or biological labeling.

In materials science, p-SBA acts as a linear linker . The carboxylate and sulfonate groups coordinate differently to metal centers (e.g., Lanthanides), creating rigid, luminescent frameworks where the "dye" property arises from the antenna effect of the benzene ring transferring energy to the metal ion.

Figure 1: Orthogonal reactivity pathways of 4-sulfobenzoic acid.

Protocol A: Synthesis of Water-Soluble Amide Dyes

Objective: Convert a hydrophobic amine-containing chromophore (e.g., Disperse Yellow analog) into a water-soluble Acid Dye.

Reagents:

-

Substrate: 4-Sulfobenzoic acid (potassium salt preferred for solubility control).

-

Chromophore: Aniline-based dye intermediate (e.g., 4-aminoazobenzene).

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

-

Solvent: DMF (Dimethylformamide) or Water/Dioxane mix.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

-

Activation Phase:

-

Dissolve 1.0 eq of 4-sulfobenzoic acid in dry DMF (concentration ~0.2 M).

-

Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt .

-

Critical Step: Stir at 0°C for 30 minutes. This activates the carboxylic acid selectively over the sulfonic acid (which is fully dissociated/salt form).

-

-

Coupling Phase:

-

Add 1.0 eq of the Amine Chromophore and 2.5 eq of DIPEA .

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Monitoring: Use TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) to monitor the disappearance of the amine.

-

-

Purification (Salting Out):

-

Pour the reaction mixture into 10 volumes of cold Acetone or Saturated NaCl solution . The sulfonated product will precipitate; unreacted hydrophobic amine will remain in solution or oil out differently.

-

Recrystallization: Dissolve crude solid in minimum hot water. Add Ethanol dropwise until turbid. Cool to 4°C to crystallize the pure dye.

-

-

Validation:

-

Solubility Check: Product should dissolve clearly in water (pH 7).

-

UV-Vis: Check for bathochromic shift (color change) due to the electron-withdrawing amide linkage.

-

Protocol B: Synthesis of Luminescent MOF Sensors

Objective: Synthesize a Europium(III)-4-sulfobenzoate MOF for use as a chemical sensor (e.g., for detecting nitro-explosives or biomarkers).

Reagents:

-

Ligand: 4-Sulfobenzoic acid (p-SBA).

-

Metal Source: Europium(III) nitrate hexahydrate [Eu(NO₃)₃·6H₂O].

-

Solvent: DMF/Ethanol/Water (1:1:1 v/v).

-

Modulator: NaOH (0.1 M).

Step-by-Step Methodology:

-

Precursor Preparation:

-

Prepare a solution of p-SBA (1 mmol, 202 mg) in 10 mL of solvent mixture.

-

Adjust pH to ~6.0 using NaOH. This deprotonates the carboxylic acid (COO⁻) but leaves the sulfonate (SO₃⁻) available for diverse coordination modes.

-

-

Solvothermal Synthesis:

-

Add Eu(NO₃)₃·6H₂O (1 mmol, 446 mg) to the ligand solution. Stir for 10 mins until clear.

-

Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Thermal Cycle: Heat to 120°C for 48 hours .

-

Cooling: Allow to cool naturally to RT (controlled cooling at 5°C/hour yields better crystals).

-

-

Isolation & Activation:

-

Filter the resulting colorless/white crystals.

-

Wash: Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligand.

-

Activation: Dry in a vacuum oven at 80°C for 12 hours to remove solvent from the pores.

-

-

Characterization:

-

Luminescence: Under UV light (254/365 nm), the solid should emit intense Red Light (characteristic Eu³⁺ emission at ~615 nm).

-

PXRD: Powder X-ray diffraction is required to confirm crystallinity.

-

Figure 2: Solvothermal workflow for Luminescent Eu-pSBA Frameworks.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Activated Ester | Ensure DMF is dry (anhydrous). Use excess EDC/HOBt. |

| No Fluorescence (Protocol B) | Quenching by Water | Ensure thorough drying/activation. Water molecules coordinated to Eu³⁺ quench emission. |

| Product Oiling Out | Amphiphilic nature of dye | Use "Salting Out" with NaCl or switch to Diethyl Ether for precipitation. |

| Impurity Peaks (NMR) | Unreacted p-SBA | Wash product with dilute HCl (removes unreacted amine) or Ethanol (removes free acid). |

References

-

Chemical Identity & Properties: PubChem. 4-Sulfobenzoic acid (CID 69469). National Library of Medicine. [Link]

- Synthesis of Sulfonated Intermediates: Google Patents. Process for the preparation of 2-(substituted)-4-sulfobenzoic acid (US5565608A).

-

Amide Coupling Protocols: Due-Hansen, M. E., et al.[3] A protocol for amide coupling by in situ formation of acyl fluorides... RSC Org. Biomol. Chem. [Link]

-

Lanthanide MOF Synthesis: SciSpace. Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. [Link]

-

Dye Solubility Mechanisms: White Rose Research Online. Mechanism of dye solubilization. [Link][4]

Sources

Advanced Application Note: 4-Sulfobenzoic Acid in Capillary Electrophoresis

Executive Summary

This technical guide details the application of 4-Sulfobenzoic Acid (4-SBA) as a visualization agent (probe) in Capillary Electrophoresis (CE).[1] While many small inorganic anions (e.g.,

Unlike common probes such as chromate (toxic) or phthalate (lower mobility), 4-SBA offers a unique combination of a strong sulfonic acid group (

Mechanism of Action: Indirect UV Detection

To detect non-absorbing analytes, the BGE must contain a light-absorbing co-ion (the probe). The signal generation relies on the Kohlrausch Regulation Function (KRF) and the principle of electroneutrality.

-

Steady State: The detector measures a high, constant background absorbance from the 4-SBA probe.[1]

-

Displacement: When a non-absorbing analyte ion (e.g., Chloride) migrates through the detection window, it displaces the probe ions to maintain charge balance.

-

Signal Generation: This displacement creates a zone of lower absorbance, recorded as a negative peak (which is mathematically inverted to a positive peak in software).[1]

Critical Success Factor: The Electrophoretic Mobility (

-

If

: Fronting peaks (destabilized leading edge).[1] -

If

: Tailing peaks.[1] -

4-SBA Advantage:[1][2] Its high mobility makes it superior to bulky organic acids for detecting fast inorganic anions like Chloride and Nitrate.[1]

Visualization: The Displacement Mechanism

Figure 1: Schematic of indirect UV detection mechanism where analyte ions displace 4-SBA probe ions.

Protocol: Determination of Inorganic Anions

This protocol is optimized for the separation of common inorganic anions (

Reagents and Equipment

-

Probe: 4-Sulfobenzoic Acid (High purity, >99%).

-

EOF Modifier: Cetyltrimethylammonium bromide (CTAB) or Tetradecyltrimethylammonium bromide (TTAB).[1] Required to reverse Electroosmotic Flow (EOF) for fast anion analysis.

-

Buffer: Bis-Tris or Tris (to adjust pH).[1]

-

Capillary: Fused silica, 50 µm I.D., 60 cm total length.[1]

-

Detection: UV at 214 nm or 254 nm (4-SBA has significant absorption at both).[1]

BGE Preparation (Standard: 5 mM 4-SBA, pH 7.5)

-

Stock Solution A (Probe): Dissolve 4-SBA in deionized water to a concentration of 10 mM .

-

Stock Solution B (Modifier): Prepare 5 mM CTAB in deionized water. (Warm slightly if turbid).[1]

-

BGE Mixing:

-

Mix 50 mL of Stock A with 10 mL of Stock B.

-

Adjust pH to 7.5 using a solid buffer (e.g., Tris) or dilute NaOH/HCl.[1] Note: 4-SBA is a strong acid; pH adjustment is critical for the ionization of the carboxylic group and the analytes.

-

Dilute to final volume of 100 mL.

-

Final Composition: 5 mM 4-SBA, 0.5 mM CTAB.

-

-

Filtration: Filter through a 0.45 µm nylon filter. Degas by sonication for 5 minutes.

Experimental Conditions

| Parameter | Setting | Rationale |

| Polarity | Negative (Anode at Detector) | CTAB reverses EOF; anions migrate co-EOF towards the anode.[1][3] |

| Voltage | -15 to -25 kV | High voltage maximizes efficiency; limit if Joule heating occurs.[1] |

| Temperature | 25°C | Constant temperature ensures reproducible mobility.[1] |

| Injection | Hydrodynamic (50 mbar for 5s) | Avoids electrokinetic bias; ensures representative sampling.[1] |

| Detection | Signal Reference Mode | Set Reference Wavelength to 350+ nm to reduce noise. |

Method Development & Optimization

Developing a method with 4-SBA requires balancing sensitivity (probe concentration) with peak shape (mobility matching).[1]

Optimization Workflow

Figure 2: Decision tree for optimizing BGE composition using 4-SBA.

Critical Parameters[1]

-

Concentration vs. Sensitivity:

-

According to the displacement principle, the Limit of Detection (LOD) is proportional to the concentration of the probe.

-

Lower [4-SBA] (e.g., 2 mM): Better LOD, but lower linear dynamic range.[1]

-

Higher [4-SBA] (e.g., 10 mM): Higher capacity, better peak shape for high-concentration samples, but higher noise.[1]

-

-

pH Effects:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks (Flat Line) | Polarity incorrect | Ensure polarity is Negative (Cathode |

| Broad/Tailing Peaks | Mobility mismatch | The analyte is significantly slower than 4-SBA.[1] Switch to a lower mobility probe like Phthalate or Benzoate.[1] |

| Baseline Noise | Impure Reagents | 4-SBA quality is critical.[1] Recrystallize or purchase HPLC-grade. Filter BGE. |

| Migration Time Drift | Capillary Wall Conditioning | CTAB requires dynamic equilibrium.[1] Rinse capillary with BGE for 2 mins between runs. |

| System Peaks | BGE Discontinuity | "System peaks" are normal in indirect detection.[1] Identify them by injecting water (blank) and exclude from analysis. |

References

-

Soga, T., & Imaizumi, M. (2001).[1] Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds.[4] Journal of Chromatography A. 4

-

Marnane, I., & Macka, M. (2022).[1] Analysis of Inorganic Anions by Capillary Electrophoresis. LCGC International.[1] 5[1]

-

PubChem. (2025).[1][6] 4-Sulfobenzoic acid | C7H6O5S | CID 69469.[1] National Library of Medicine.[1] 1

-

Agilent Technologies. (2010).[1][7] Ion Analysis with Agilent Capillary Electrophoresis Systems. Application Compendium. 7

-

BenchChem. (2025).[1] An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid (Analogous Sulfonic Acid Properties). 8[1]

Sources

- 1. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 对磺基苯甲酸 钾盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

use of 4-sulfobenzoic acid in the synthesis of pharmaceutical intermediates

Application Note: 4-Sulfobenzoic Acid (4-SBA) in Pharmaceutical Process Chemistry

Executive Summary

4-Sulfobenzoic acid (4-SBA, CAS: 636-78-2) is a bifunctional aromatic acid featuring both a carboxylic acid (

-

Green Acid Catalyst: A water-soluble, recoverable Brønsted acid surrogate for

-toluenesulfonic acid ( -

Synthetic Synthon: A precursor for 4-sulfamoylbenzoic acid derivatives, a scaffold found in antivirals and diuretics.

-

Salt Former (Counter-ion): A pharmaceutically acceptable anion used to enhance the solubility and crystallinity of weak basic drugs (API).

This guide provides standardized protocols for utilizing 4-SBA in these domains, emphasizing "Green Chemistry" principles and self-validating workflows.

Technical Profile & Solubility Data

| Property | Specification | Relevance to Pharma |

| Molecular Weight | 202.18 g/mol | Stoichiometry calculations for salt formation. |

| Acidity ( | -2.0 ( | Strong acid capability for catalysis; dual-site potential. |

| Solubility (Water) | High (>500 mg/mL) | Allows for homogeneous aqueous catalysis and easy removal via wash. |

| Solubility (Organic) | Low in non-polar; Mod. in EtOH | Facilitates product precipitation in organic synthesis (heterogeneous catalysis). |

| Melting Point | 259–260 °C | High thermal stability for reflux conditions. |

Application I: Green Catalysis in Heterocycle Synthesis

Target: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli Reaction.

Mechanism: Acid-catalyzed cyclocondensation.

Advantage: Unlike HCl or

Experimental Protocol: Solvent-Free Biginelli Synthesis

Scope: Synthesis of Monastrol analogues (Kinesin Eg5 inhibitors).

Reagents:

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.2 equiv)

-

Catalyst: 4-Sulfobenzoic acid (10 mol%)

Step-by-Step Workflow:

-

Charging: In a 50 mL round-bottom flask, combine the aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

-

Catalyst Addition: Add 4-SBA (1 mmol, ~0.2 g). No solvent is added.

-

Reaction: Heat the mixture to 100°C with vigorous stirring. The mixture will melt into a homogeneous liquid phase.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 15–30 minutes.

-

Work-up (The "Green" Step):

-

Cool the reaction mixture to room temperature; it will solidify.

-

Add crushed ice/cold water (20 mL) and stir for 10 minutes.

-

Chemistry Insight: 4-SBA and unreacted urea dissolve in the water. The hydrophobic DHPM product remains solid.

-

-

Isolation: Filter the solid crude product. Wash with cold water (2 x 10 mL).

-

Purification: Recrystallize from hot ethanol to obtain pure DHPM.

Mechanistic Pathway (DOT Visualization)

Figure 1: 4-SBA acts as a Brønsted acid to activate the aldehyde, facilitating the formation of the acylimine intermediate, the rate-determining step in DHPM synthesis.

Application II: Synthetic Synthon (Antiviral Scaffolds)

Target: Synthesis of 4-sulfamoylbenzoic acid derivatives. Context: This moiety is critical in Coxsackievirus B3 inhibitors and carbonic anhydrase inhibitors. Chemistry: The sulfonic acid group is converted to a sulfonyl chloride, which is then coupled with an amine.

Experimental Protocol: Sulfonamidation Sequence

Phase A: Activation (Chlorination)

-

Suspend 4-sulfobenzoic acid (potassium salt or free acid) in Thionyl Chloride (

) (excess, 5–10 vol). -

Add a catalytic amount of DMF (3 drops).

-

Reflux for 3–4 hours until gas evolution (

, -

Distill off excess

under reduced pressure to yield 4-(chlorosulfonyl)benzoyl chloride.-

Note: Both functional groups (COOH and SO3H) are converted to acid chlorides.

-

Phase B: Selective Coupling (The Challenge) To selectively form the sulfonamide while retaining the carboxylic acid functionality, a stepwise hydrolysis or specific stoichiometry is required, but a more robust route uses the ester protection.

-

Esterification (Pre-step): Convert 4-SBA to Methyl 4-sulfobenzoate using MeOH/H2SO4 reflux.

-

Activation: Treat Methyl 4-sulfobenzoate with

to generate Methyl 4-(chlorosulfonyl)benzoate. -

Coupling:

-

Dissolve the sulfonyl chloride in dry DCM.

-

Add the target amine (e.g., 4-amino-N-benzylpiperidine) (1.0 equiv) and TEA (1.2 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

-

Hydrolysis: Treat the resulting sulfonamide-ester with LiOH (THF/Water) to deprotect the carboxylic acid, yielding the final 4-sulfamoylbenzoic acid derivative.

Application III: Salt Engineering (Solubility Enhancement)

Target: Improving bioavailability of Class II/IV BCS drugs (Weak Bases). Rationale: 4-sulfobenzoate is a "soft" sulfonate compared to mesylates. It often yields non-hygroscopic salts with distinct crystal packing due to the para-carboxylate hydrogen bonding networks.

Protocol: 4-SBA Salt Screening Decision Tree

Reagents:

-

API (Weak Base, pKa > 4).

-

4-Sulfobenzoic Acid (0.5 M solution in Ethanol).

Workflow:

-

Stoichiometry Check: Determine if 1:1 or 1:2 (Base:Acid) salt is desired.

-

Dissolution: Dissolve API (100 mg) in minimal hot Ethanol or Acetone.

-

Addition: Add 1.05 equiv of 4-SBA solution slowly.

-

Nucleation Trigger:

-

Method A (Cooling): Cool slowly to 4°C.

-

Method B (Anti-solvent): Add MTBE or Heptane dropwise until turbid.

-

-

Harvest: Filter solids.

-

Validation: Analyze via DSC (Differential Scanning Calorimetry). A sharp melting point distinct from both API and 4-SBA confirms salt formation.

Salt Selection Workflow (DOT Visualization)

Figure 2: Decision tree for identifying viable 4-sulfobenzoate salt forms during pre-formulation.

Safety & Handling (MSDS Summary)

-

Hazards: 4-SBA is a skin and eye irritant (H315, H319). It is corrosive to mucous membranes if inhaled.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) when weighing solids.

-

Incompatibility: Reacts vigorously with strong oxidizers and strong bases.

-

Storage: Hygroscopic. Store in a tightly closed container with desiccants.

References

-

Biginelli Reaction Catalysis

-

Antiviral Intermediate Synthesis

- Title: Design of 4-Substituted Sulfonamidobenzoic Acid Deriv

- Source: Molecules (MDPI).

-

URL:[Link]

-

Xanthene Synthesis (Catalytic Utility)

-

Salt Formation & Properties

Sources

- 1. Buy 4-Sulfobenzoic acid | 636-78-2 [smolecule.com]

- 2. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]